molecular formula C24H16N2O7 B12466244 2-(4-methylphenyl)-2-oxoethyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-methylphenyl)-2-oxoethyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12466244
M. Wt: 444.4 g/mol
InChI Key: MUVNRVLZPZBNRM-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxoethyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with 3-nitrobenzoyl chloride in the presence of a base, followed by cyclization with phthalic anhydride under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents like acetic acid or dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Similar in structure but with different substituents, leading to variations in chemical and biological properties.

    2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one: Shares the 4-methylphenyl group but has a different core structure, resulting in different reactivity and applications.

Uniqueness

2-(4-methylphenyl)-2-oxoethyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.

Properties

Molecular Formula

C24H16N2O7

Molecular Weight

444.4 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C24H16N2O7/c1-14-5-7-15(8-6-14)21(27)13-33-24(30)16-9-10-19-20(11-16)23(29)25(22(19)28)17-3-2-4-18(12-17)26(31)32/h2-12H,13H2,1H3

InChI Key

MUVNRVLZPZBNRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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